2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a combination of pyrazole, triazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole and triazole rings, followed by their coupling with the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) under inert atmospheres .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure due to the presence of a sulfur atom in a heterocyclic ring.
Imidazoles: Share the nitrogen-containing heterocyclic ring structure.
Pyrazoles: Contain a similar five-membered ring with nitrogen atoms
Uniqueness
2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its combination of pyrazole, triazole, and acetamide groups, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C18H22N6OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H22N6OS/c1-4-23-11-14(10-19-23)17-21-22-18(24(17)5-2)26-12-16(25)20-15-9-7-6-8-13(15)3/h6-11H,4-5,12H2,1-3H3,(H,20,25) |
InChI Key |
SUODRAKYRDTIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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